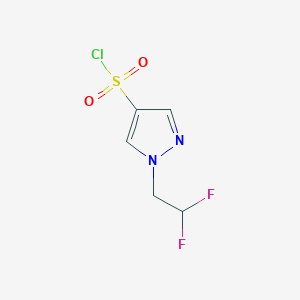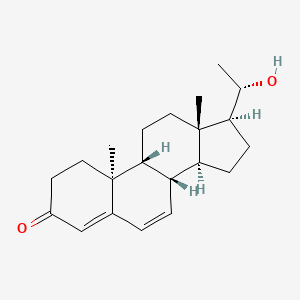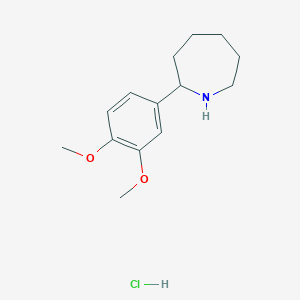
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine (DPT) is a heterocyclic compound that belongs to the family of thiazole compounds. It is a synthetic molecule that has been used in a variety of scientific research applications such as drug design, drug synthesis, and medicinal chemistry. DPT has a wide range of biochemical and physiological effects that have been reported in the literature, making it an important research tool for scientists in the field of medicinal chemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Antimicrobial Properties
- Compounds related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine have been synthesized and evaluated for their antimicrobial activity. Some of these compounds demonstrated antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against agents like Fluconazole (V. Reddy & K. R. Reddy, 2010).
Aldose Reductase Inhibition and Diabetic Complications
- Research has indicated the potential of related compounds in inhibiting aldose reductase, an enzyme involved in diabetic complications such as cataract and neuropathy. This inhibition suggests their importance in preventing diabetic microvascular conditions (Belgin Sever et al., 2020).
Biological and Antitumor Activities
- Studies have shown that derivatives of this compound have promising antitumor activity against various cancer cell lines. Their structural and biological properties have been extensively researched for their potential in cancer treatment (叶姣 et al., 2015).
Material Science and Security Applications
- The compound's derivatives have been explored in material science, particularly in the development of novel materials with multi-stimuli response capabilities. These materials have potential applications in areas such as security inks (Xiao-lin Lu & M. Xia, 2016).
Antimicrobial and Anti-Inflammatory Properties
- Several derivatives have demonstrated antimicrobial and anti-inflammatory properties, making them candidates for drug development in these areas. Their biological activities against various pathogens have been a focus of research (D. Bikobo et al., 2017).
Applications in Organic Synthesis
- The compound has been used as an intermediate in organic synthesis, showcasing its importance in the synthesis of a range of biologically active compounds. Its use in creating novel structures with potential therapeutic applications has been documented (S. A. Vartanyan et al., 2016).
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-12-14-9(7-17-12)8-2-3-10-11(6-8)16-5-1-4-15-10/h2-3,6-7H,1,4-5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBJXZCQKLIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)



![{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid](/img/structure/B3025427.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B3025429.png)




